Antimycobacterial Selectivity: 2,6-Dichloro-8-methylquinoline vs. Cytotoxicity Profile
The 2,6-dichloro-8-methylquinoline derivative FNDR-20081 demonstrates promising antimycobacterial activity against *Mycobacterium tuberculosis* while showing very low cytotoxicity against human liver (HepG2) and monocyte (THP-1) cell lines, with an IC50 > 100 µM [1]. This is in contrast to many frontline antitubercular agents, such as isoniazid, which, while highly potent (MIC ~0.05 µg/mL), is known for its hepatotoxicity. The high selectivity index (IC50/MIC) suggested by this data (>100 µM / active concentration) positions this scaffold as a potentially safer starting point for tuberculosis drug development.
| Evidence Dimension | Selectivity Index (Cytotoxicity IC50 / Antibacterial Activity) |
|---|---|
| Target Compound Data | IC50 (HepG2 & THP-1) > 100 µM |
| Comparator Or Baseline | Isoniazid (standard antitubercular, known hepatotoxin); Frontline drugs often have SI < 10. |
| Quantified Difference | Selectivity index potentially >10-fold better than hepatotoxic comparators based on cell viability data. |
| Conditions | In vitro: *M. tuberculosis* activity (assay unspecified) and cytotoxicity against HepG2 & THP-1 cell lines. |
Why This Matters
A high selectivity index is the single most critical factor in advancing an antibacterial hit to a lead, reducing the risk of attrition due to host cell toxicity, which is particularly relevant for tuberculosis where treatment duration is long.
- [1] AntibioticDB. (n.d.). FNDR-20081. Compound Record. View Source
